REACTION_CXSMILES
|
O=[C:2]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:13][O:14][NH3+:15].[Cl-].N1C=CC=CC=1>C(O)C>[CH3:13][O:14][N:15]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
24.46 g
|
Type
|
reactant
|
Smiles
|
CO[NH3+].[Cl-]
|
Name
|
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water, dilute hydrogen chloride, aqueous sodium hydrogencarbonate solution, and water successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The resultant residue is distilled under reduced pressure at 80°-85° C./0.5 mmHg
|
Name
|
|
Type
|
product
|
Smiles
|
CON=C(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.5 g | |
YIELD: PERCENTYIELD | 93.2% | |
YIELD: CALCULATEDPERCENTYIELD | 93221.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |